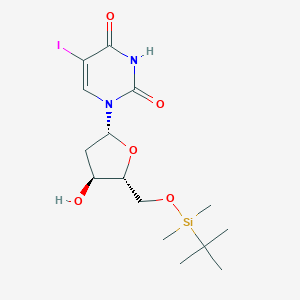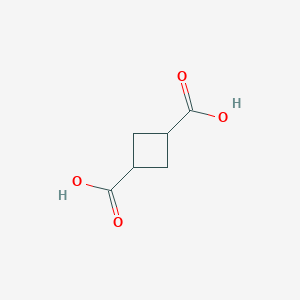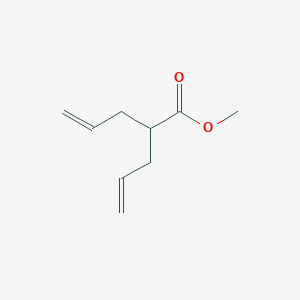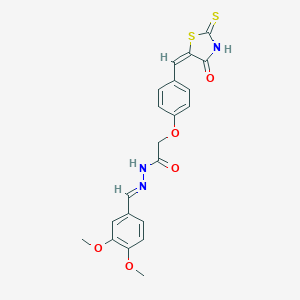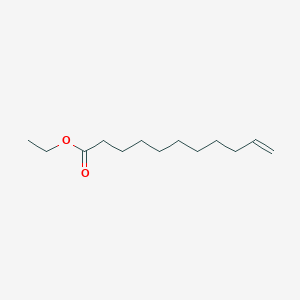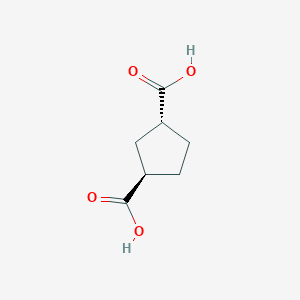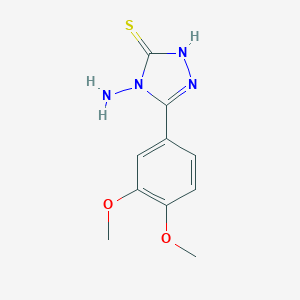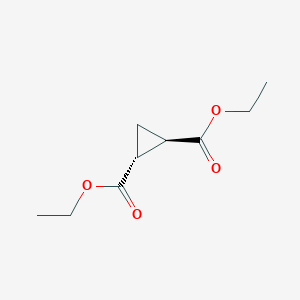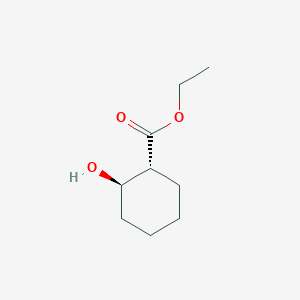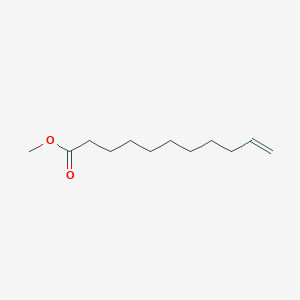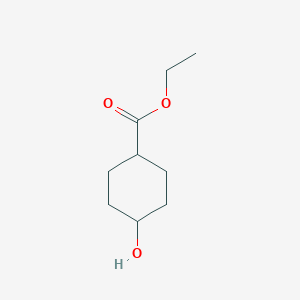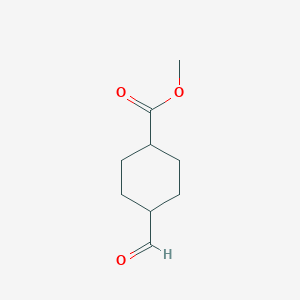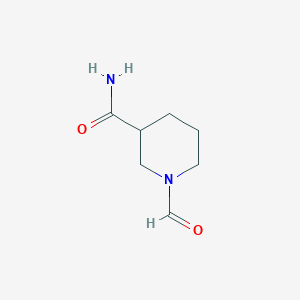
1-Formylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Formylpiperidine-3-carboxamide, also known as FPC, is a chemical compound that has been widely studied for its potential applications in scientific research. FPC is a piperidine derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-Formylpiperidine-3-carboxamide is not fully understood, but it is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological disorders. By blocking NMDA receptors, 1-Formylpiperidine-3-carboxamide may help to protect against neurodegeneration and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
1-Formylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-oxidant effects. 1-Formylpiperidine-3-carboxamide has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Formylpiperidine-3-carboxamide in lab experiments is its relatively low toxicity and lack of significant side effects. 1-Formylpiperidine-3-carboxamide is also relatively easy to synthesize and has been widely studied, making it a well-established research tool. However, one limitation of using 1-Formylpiperidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Formylpiperidine-3-carboxamide. One area of interest is the development of 1-Formylpiperidine-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-Formylpiperidine-3-carboxamide's effects on other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-Formylpiperidine-3-carboxamide and its potential applications in clinical settings.
Métodos De Síntesis
1-Formylpiperidine-3-carboxamide can be synthesized through several methods, including the reaction of 1,3-dimethylpiperazine with formic acid or the reaction of piperidine-3-carboxylic acid with formic anhydride. One of the most common methods for synthesizing 1-Formylpiperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with formic acid in the presence of a catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
1-Formylpiperidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-Formylpiperidine-3-carboxamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-Formylpiperidine-3-carboxamide has also been studied for its potential applications in the treatment of depression and anxiety disorders.
Propiedades
Número CAS |
130250-55-4 |
|---|---|
Nombre del producto |
1-Formylpiperidine-3-carboxamide |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-formylpiperidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11) |
Clave InChI |
NADNERWNWVUWEZ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C=O)C(=O)N |
SMILES canónico |
C1CC(CN(C1)C=O)C(=O)N |
Sinónimos |
3-Piperidinecarboxamide,1-formyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



